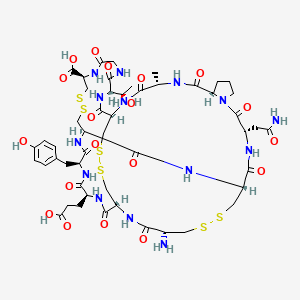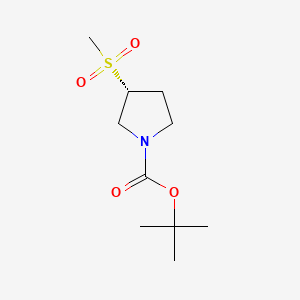![molecular formula C7H4BrF3N4 B13924720 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13924720.png)
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and trifluoromethyl groups in the molecule enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine with amines under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazines, which can have different functional groups attached to the core structure, enhancing their biological activity and chemical properties.
Aplicaciones Científicas De Investigación
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for the development of new chemical entities.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the bromine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Similar in structure but lacks the amine group, which can affect its reactivity and biological activity.
6-Bromo-N-(3-chloro-2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine:
Uniqueness
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields.
Propiedades
Fórmula molecular |
C7H4BrF3N4 |
|---|---|
Peso molecular |
281.03 g/mol |
Nombre IUPAC |
3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C7H4BrF3N4/c8-4-1-13-6-5(12)14-3(2-15(4)6)7(9,10)11/h1-2H,(H2,12,14) |
Clave InChI |
APNOAYZVKVWOQY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C=C(N=C(C2=N1)N)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924710.png)


![2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13924713.png)


